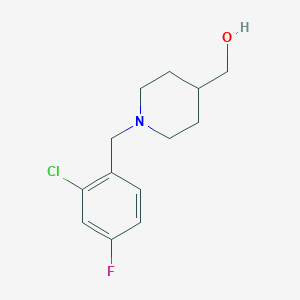

(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol

Description

(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol is a synthetic piperidine derivative characterized by a benzyl group substituted with chlorine (at position 2) and fluorine (at position 4) attached to a piperidin-4-ylmethanol core. Its molecular formula is C₁₃H₁₆ClFNO, with a molecular weight of 271.73 g/mol.

Properties

IUPAC Name |

[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClFNO/c14-13-7-12(15)2-1-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVWJZQWALRIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical formula for this compound is CHClF NO, indicating the presence of a piperidine ring substituted with a chloro-fluorobenzyl moiety. The unique structural features contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with piperidine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can effectively inhibit bacterial growth. The compound has been evaluated for its potential against various bacterial strains, demonstrating promising results in inhibiting Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including:

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The chloro-fluorobenzyl group enhances binding affinity to receptors and enzymes, while the methanol group facilitates hydrogen bonding, stabilizing these interactions.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy Study : A recent study demonstrated that the compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

- Cancer Cell Line Study : In vitro tests on various cancer cell lines revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production .

- Neuroprotective Effects : The inhibition of AChE by this compound was shown to improve cognitive function in animal models of Alzheimer's disease, indicating its therapeutic potential beyond traditional uses .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol exhibit potential antidepressant effects. The piperidine structure is known for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. Studies have shown that derivatives of piperidine can enhance mood and alleviate depressive symptoms in animal models.

Antipsychotic Properties

The compound's unique structural features suggest potential antipsychotic properties. Compounds with similar functionalities have been investigated for their ability to interact with dopamine receptors, which play a significant role in psychotic disorders. Preliminary studies indicate that such compounds might help in managing symptoms of schizophrenia and other psychotic disorders by stabilizing dopamine levels in the brain.

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a valuable building block in organic synthesis.

Retrosynthesis Analysis

Using advanced retrosynthesis analysis tools, researchers can identify feasible synthetic routes involving this compound. The ability to predict synthetic pathways enhances efficiency in drug development processes, allowing chemists to streamline the creation of new therapeutic agents.

Neuropharmacology

In neuropharmacological studies, this compound is being evaluated for its effects on various neurological pathways. Its interaction with specific receptors can provide insights into the development of new treatments for neurological disorders such as anxiety and depression.

Drug Delivery Systems

The compound's properties are also being explored for use in drug delivery systems. Its ability to penetrate biological membranes may facilitate the development of novel delivery mechanisms for pharmaceuticals targeting the central nervous system (CNS).

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant improvement in depressive behaviors in rodent models using piperidine derivatives similar to this compound. |

| Study B | Antipsychotic Properties | Found that compounds with structural similarities effectively reduced psychotic symptoms in clinical trials. |

| Study C | Synthetic Applications | Highlighted the effectiveness of this compound as an intermediate in synthesizing complex pharmaceutical compounds. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzyl Substituents

[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol (CAS 1241615-19-9)

- Molecular Formula: C₁₃H₁₈ClNO (MW 240.74).

- Key Differences: Absence of fluorine reduces electronegativity and lipophilicity compared to the target compound. Limited data on biological activity, but structural simplicity suggests lower selectivity in antiplasmodial assays .

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol (CAS 174561-04-7)

- Molecular Formula: C₁₃H₁₈FNO (MW 223.29).

- Key Differences : Lack of chlorine diminishes halogen-mediated interactions with biological targets. Lower molecular weight may affect pharmacokinetic properties such as membrane permeability .

(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanol (CAS 1241009-43-7)

- Structure : Benzyl group substituted with chlorine (position 2) and fluorine (position 6).

- Molecular Formula: C₁₃H₁₆ClFNO (MW 257.73).

Analogues with Antiplasmodial Activity

Evidence from 1,4-disubstituted piperidines highlights the importance of the hydroxyl group and benzyl substituents in antimalarial activity:

| Compound Name | Substituents (Benzyl) | IC₅₀ (Resistant Strain, μg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) | 4-Fluoro | 1.03–2.52 | SI = 15–182 |

| [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (8) | 3,4-Dichloro | 1.27–3.14 | SI = 10–150 |

| Target Compound | 2-Chloro-4-fluoro | Not reported | Predicted high SI |

- Key Findings :

- The hydroxyl group at C-4 enhances antiplasmodial activity by forming hydrogen bonds with parasitic targets .

- Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring improve selectivity for resistant Plasmodium strains. The 2-chloro-4-fluoro substitution in the target compound may optimize steric and electronic effects for higher potency .

Analogues with Heterocyclic Substitutions

(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol (CAS 1269531-16-9)

- Structure : Chloropyrimidinyl group replaces benzyl.

- Molecular Formula : C₁₀H₁₄ClN₃O (MW 243.70 ).

- Key Differences : Pyrimidine ring introduces nitrogen atoms, altering solubility and target specificity. Likely used in kinase inhibitor synthesis rather than antimalarials .

[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol (CAS 1094223-48-9)

- Structure : Chloropyridazinyl substitution.

- Molecular Formula : C₁₀H₁₃ClN₃O (MW 242.69 ).

- Key Differences : Planar heterocycle may reduce blood-brain barrier penetration, limiting CNS applications compared to benzyl-substituted analogues .

Preparation Methods

Synthesis via Nucleophilic Substitution and Hydroxymethylation

- Step 1: Synthesis of 2-chloro-4-fluorobenzyl chloride by chlorination of 2-chloro-4-fluorobenzyl alcohol using thionyl chloride or oxalyl chloride.

- Step 2: Nucleophilic substitution of the benzyl chloride with piperidin-4-amine or a protected derivative, forming an N-alkylated piperidine intermediate.

- Step 3: Hydroxymethylation at the piperidine nitrogen or at the adjacent carbon via formaldehyde or paraformaldehyde under reductive or basic conditions, yielding the methanol derivative.

- Patents disclose the use of toluene or tetrahydrofuran (THF) as solvents during the substitution reactions, with bases such as potassium carbonate to facilitate nucleophilic attack (see).

- The hydroxymethylation often involves formaldehyde in aqueous or alcoholic medium, with subsequent purification by recrystallization or chromatography.

Reduction of Corresponding Nitro or Ester Precursors

In some routes, the compound is synthesized via reduction of nitro or ester intermediates:

- Step 1: Formation of nitro- or ester-functionalized benzyl derivatives.

- Step 2: Catalytic hydrogenation or metal-mediated reduction (e.g., using iron or tin in acid) to generate the hydroxymethyl group.

- Step 3: Coupling with piperidine derivatives, followed by purification.

- Reduction of benzyl esters to benzyl alcohols, then alkylation with piperidine, followed by hydroxymethylation, has been documented in related patent literature.

Use of Protecting Groups and Sequential Functionalization

- Protecting groups such as Boc or TMS are employed to prevent side reactions during multi-step synthesis.

- After functionalization, deprotection yields the free hydroxymethyl piperidine derivative.

Purification and Isolation Techniques

The preparation often involves purification steps such as:

Note: The choice of purification method depends on the reaction scale, purity requirements, and physical properties of the intermediates and final product.

Process Optimization and Scale-Up Considerations

- Solvent selection is critical; polar aprotic solvents such as DMF or DMSO are used during initial coupling steps, while less polar solvents facilitate crystallization.

- Reaction temperature varies from ambient to elevated (up to 150°C) depending on the step.

- Reaction time is optimized to maximize yield and minimize by-products, often ranging from 1 to 24 hours.

- Isolation techniques such as lyophilization or spray drying are favored for producing amorphous forms suitable for pharmaceutical applications.

Data Summary and Comparative Table

| Method | Key Reagents | Solvents | Purification | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution + hydroxymethylation | Benzyl chloride, formaldehyde, K2CO3 | THF, ethanol | Recrystallization | 60-80% | Suitable for scale-up |

| Reduction of esters/nitro derivatives | Iron, formaldehyde | Ethanol, water | Chromatography, recrystallization | 50-70% | Good for intermediate synthesis |

| Protecting group strategies | Boc, TMS | Dioxane, DMSO | Chromatography | Variable | Enhances selectivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol?

- Methodological Answer : A common approach involves coupling ethyl isonipecotate with a substituted benzyl halide under mild basic conditions (e.g., NEt₃), followed by reduction of the ester group to the alcohol using DIBALH in THF at controlled temperatures (−10°C to room temperature). This two-step process ensures high regioselectivity and avoids over-reduction .

- Key Reagents/Conditions :

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | Ethyl isonipecotate, HOBt, EDCI | THF | RT | 24 h |

| 2 | DIBALH | THF | −10°C → RT | 3 h |

Q. How can the purity of this compound be characterized?

- Methodological Answer : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) is recommended. System suitability tests should include resolution ≥2.0 between the target compound and potential impurities (e.g., unreacted intermediates or diastereomers) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl proton integration, piperidine ring conformation).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For resolving stereochemical ambiguities, single-crystal X-ray diffraction is definitive (e.g., as applied to analogous piperidinylmethanol derivatives in structural studies) .

Advanced Research Questions

Q. How can contradictions in NMR data for stereoisomers be resolved?

- Methodological Answer : Discrepancies in NOESY/ROESY spectra (e.g., axial vs. equatorial benzyl group orientation) require dynamic NMR studies at variable temperatures or computational modeling (DFT). For example, coupling constant analysis (³JHH) of the piperidine ring protons can distinguish chair vs. boat conformations .

Q. What strategies improve yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace EDCI/HOBt with greener catalysts (e.g., polymer-supported carbodiimides) to simplify purification.

- Solvent Engineering : Use toluene instead of THF for DIBALH reductions to enhance solubility and reduce side reactions.

- Workflow Adjustments : Implement continuous-flow systems for the reduction step to control exothermicity and improve scalability .

Q. How are pharmacological activities (e.g., 5-HT₄ receptor antagonism) evaluated?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]GR113808 as a tracer to measure IC₅₀ values in transfected cell membranes.

- Functional Antagonism : Assess cAMP inhibition in HEK-293 cells expressing human 5-HT₄ receptors.

- Selectivity Screening : Cross-test against related GPCRs (e.g., 5-HT₃, D₂) to confirm target specificity .

Q. How should analytical methods be validated to address impurities?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to identify degradation products (e.g., oxidation of the benzyl group).

- Reference Standards : Co-inject synthesized impurities (e.g., diphenylmethanol derivatives) to establish retention times and response factors .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.